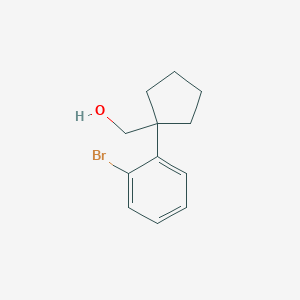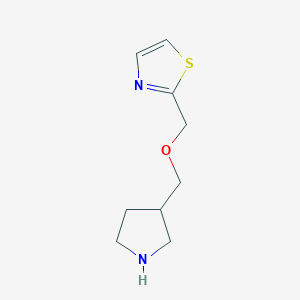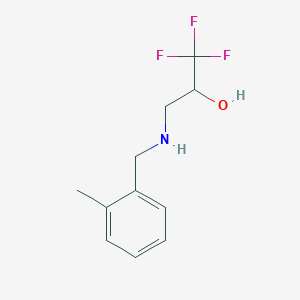
(1-(2-Bromophenyl)cyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Bromophenyl)cyclopentyl)methanol: is an organic compound with the molecular formula C12H15BrO It is a cyclopentyl derivative where a bromophenyl group is attached to the cyclopentyl ring, and a hydroxyl group is attached to the methylene carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)cyclopentyl)methanol typically involves the reaction of 2-bromobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction
Hydrolysis: Using dilute acid or water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products:
Oxidation: (1-(2-Bromophenyl)cyclopentyl)ketone
Reduction: (1-Phenylcyclopentyl)methanol
Substitution: (1-(2-Aminophenyl)cyclopentyl)methanol or (1-(2-Thiophenyl)cyclopentyl)methanol
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Potential applications in the development of new materials and chemical processes.
作用機序
The mechanism by which (1-(2-Bromophenyl)cyclopentyl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and hydroxyl groups. These interactions can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
(1-Phenylcyclopentyl)methanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
(1-(2-Chlorophenyl)cyclopentyl)methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
(1-(2-Fluorophenyl)cyclopentyl)methanol: Contains a fluorine atom, leading to different electronic effects and potential biological activity.
Uniqueness:
- The presence of the bromine atom in (1-(2-Bromophenyl)cyclopentyl)methanol makes it unique compared to its analogs. Bromine’s larger size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C12H15BrO |
|---|---|
分子量 |
255.15 g/mol |
IUPAC名 |
[1-(2-bromophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15BrO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChIキー |
XANPQNPDJVIOJI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)




